molecular formula C9H7F3N4 B151574 8-(Trifluoromethyl)quinazoline-2,4-diamine CAS No. 139337-63-6

8-(Trifluoromethyl)quinazoline-2,4-diamine

Cat. No.: B151574
CAS No.: 139337-63-6
M. Wt: 228.17 g/mol
InChI Key: YPYGGVLOGCJLKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Trifluoromethyl)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of a trifluoromethyl group at the 8th position of the quinazoline ring enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 8-(Trifluoromethyl)quinazoline-2,4-diamine typically involves multiple steps, including nucleophilic substitution and reduction reactions. One common synthetic route starts with the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with acetonitrile, followed by phenylamine and nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

8-(Trifluoromethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as kinases and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis and tumor growth . By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

8-(Trifluoromethyl)quinazoline-2,4-diamine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition and protein interactions.

Properties

IUPAC Name

8-(trifluoromethyl)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)5-3-1-2-4-6(5)15-8(14)16-7(4)13/h1-3H,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYGGVLOGCJLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60919669
Record name 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139337-63-6, 915402-37-8
Record name 8-(Trifluoromethyl)-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139337-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Trifluoromethyl)quinazoline-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60919669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.